2-(2-Ethenylpyridin-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(2-ethenylpyridin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9-7-8(4-6-11)3-5-10-9/h2-3,5,7,11H,1,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJDALYAXSPMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603386 | |
| Record name | 2-(2-Ethenylpyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13959-31-4 | |
| Record name | 2-(2-Ethenylpyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethenylpyridin-4-yl)ethan-1-ol typically involves the reaction of 2-vinylpyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethenylpyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the ethenyl group.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Ethenylpyridin-4-yl)ethanal or 2-(2-Ethenylpyridin-4-yl)ethanoic acid.
Reduction: 2-(2-Ethylpyridin-4-yl)ethan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Ethenylpyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethenylpyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethylpyridin-4-yl)ethan-1-ol: Similar structure but with an ethyl group instead of an ethenyl group.
2-(2-Methylpyridin-4-yl)ethan-1-ol: Contains a methyl group instead of an ethenyl group.
2-(2-Propylpyridin-4-yl)ethan-1-ol: Features a propyl group instead of an ethenyl group.
Uniqueness
2-(2-Ethenylpyridin-4-yl)ethan-1-ol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethenyl group allows for additional chemical modifications and interactions, making this compound a versatile intermediate in synthetic chemistry and a promising candidate for further research in various scientific fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Ethenylpyridin-4-yl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving pyridine derivatives and ethylene oxide. For example, reacting 2-ethenylpyridine with ethylene oxide under basic conditions (e.g., NaOH) can yield the target alcohol. Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., THF or ethanol), and catalyst concentration should be optimized to maximize yield (≥70%) and minimize side products like diols or over-oxidized derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the hydroxyl group and ethenyl-pyridine linkage. Fourier-Transform Infrared (FTIR) spectroscopy can verify the -OH stretch (~3200–3600 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy, while HPLC (≥95% purity) monitors impurities .
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodological Answer : Follow OSHA HCS guidelines: use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced Research Questions
Q. What mechanistic insights explain the compound's potential as a chiral building block in asymmetric synthesis?
- Methodological Answer : The hydroxyl group’s stereoelectronic properties enable enantioselective reactions. For example, Sharpless epoxidation or enzymatic catalysis (e.g., lipases) can exploit the ethenyl-pyridine moiety’s planar geometry to induce chirality. Computational modeling (DFT or MD simulations) predicts steric hindrance and electronic effects at reaction sites .
Q. How does the electronic nature of the pyridine ring influence the compound's behavior in nucleophilic substitution reactions?
- Methodological Answer : The pyridine ring’s electron-withdrawing effect polarizes the adjacent ethenyl group, enhancing electrophilicity. Kinetic studies (e.g., using Hammett plots) reveal how substituents on the pyridine alter reaction rates. Controlled experiments with deuterated solvents (D₂O) or isotopic labeling can track regioselectivity .
Q. What strategies can resolve contradictory data regarding the biological activity of this compound across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Adjust for variables like solvent polarity (DMSO vs. aqueous buffers) and cell membrane permeability. Meta-analyses of dose-response curves (EC₅₀/IC₅₀) and molecular docking studies clarify mechanism-reactivity relationships .
Q. How can computational modeling predict the reactivity of the ethenyl and hydroxyl groups under varying pH conditions?
- Methodological Answer : Molecular dynamics (MD) simulations at pH 3–10 reveal protonation states of the pyridine nitrogen and hydroxyl group. Quantum mechanical calculations (e.g., pKa prediction via COSMO-RS) identify reactive intermediates. Experimental validation via pH-dependent UV-Vis spectroscopy confirms computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
